molecular formula C55H92O23 B8257659 Ginsenoside Rs2

Ginsenoside Rs2

Cat. No.: B8257659
M. Wt: 1121.3 g/mol
InChI Key: XUBSZCIZVSPSMQ-UHFFFAOYSA-N
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Description

The compound beta-D-Glucopyranoside, (3beta,12beta)-20-[(6-O-alpha-L-arabinofuranosyl-beta-D-glucopyranosyl)oxy]-12-hydroxydammar-24-en-3-yl 2-O-(6-O-acetyl-beta-D-glucopyranosyl)- is a highly substituted dammarane-type triterpenoid saponin. Its core structure is based on a dammar-24-en skeleton with hydroxyl groups at positions 3β and 12β. Key structural features include:

  • C-3 substitution: A 2-O-(6-O-acetyl-β-D-glucopyranosyl) group, introducing an acetylated glucose moiety.
  • C-20 substitution: A 6-O-α-L-arabinofuranosyl-β-D-glucopyranosyloxy chain, forming a disaccharide side chain.
  • Functional groups: A double bond at C24 and hydroxyl groups at C12 and C3 .

Properties

IUPAC Name

[6-[2-[[17-[2-[6-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-methylhept-5-en-2-yl]-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C55H92O23/c1-24(2)11-10-15-55(9,78-49-45(69)41(65)39(63)31(75-49)23-71-47-43(67)37(61)29(21-57)72-47)26-12-17-54(8)35(26)27(59)19-33-52(6)16-14-34(51(4,5)32(52)13-18-53(33,54)7)76-50-46(42(66)36(60)28(20-56)73-50)77-48-44(68)40(64)38(62)30(74-48)22-70-25(3)58/h11,26-50,56-57,59-69H,10,12-23H2,1-9H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUBSZCIZVSPSMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)COC(=O)C)O)O)O)C)C)O)C)OC7C(C(C(C(O7)COC8C(C(C(O8)CO)O)O)O)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C55H92O23
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001316896
Record name Ginsenoside Rs2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001316896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1121.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87733-66-2
Record name Ginsenoside Rs2
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87733-66-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ginsenoside Rs2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001316896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Aglycone Preparation

  • Starting Material : Protopanaxatriol (PPT) or analogous dammarane aglycones are derived from natural sources (e.g., Panax ginseng) or semisynthetic routes.

  • Protection :

    • C-12-OH is typically unprotected due to its lower reactivity.

    • C-3 and C-20 hydroxyls are shielded with tert-butyldimethylsilyl (TBS) or acetyl groups to direct glycosylation.

Glycosylation Methods

C-20 Glycosylation

The 20-OH group’s tertiary position necessitates mild activation. Au(I)-catalyzed conditions (Ph₃PAuNTf₂, 4 Å MS, CH₂Cl₂) achieve β-configuration with 84% yield:

Aglycone + 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl donor0.3 equiv. Ph₃PAuNTf₂20-O-β-D-Glucopyranoside intermediate\text{Aglycone + 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl donor} \xrightarrow{\text{0.3 equiv. Ph₃PAuNTf₂}} \text{20-O-β-D-Glucopyranoside intermediate}

6-O-α-L-Arabinofuranosyl Attachment

The 6-OH of the C-20 glucose is functionalized via Schmidt glycosylation:

  • Donor : Per-O-acetylated α-L-arabinofuranosyl trichloroacetimidate.

  • Conditions : BF₃·OEt₂ (0.1 equiv.) in anhydrous CH₂Cl₂, -20°C.

  • Yield : 77–83% after deprotection.

C-3 Glycosylation and 6-O-Acetylation

Installation of 2-O-β-D-Glucopyranosyl Unit

  • Donor : 2-O-TBDPS-protected β-D-glucopyranosyl imidate.

  • Catalyst : TMSOTf (0.2 equiv.) in CH₃CN, -15°C.

  • Deprotection : HF-pyridine removes TBDPS, yielding free 6-OH for subsequent acylation.

Regioselective 6-O-Acetylation

Adapting methods from malonylated glycoside synthesis:

  • Reagents : Acetic anhydride, tert-butyl isocyanide (1.2 equiv.).

  • Solvent : Anhydrous DMF, 0°C → rt, 12 h.

  • Yield : 89% (HPLC-ELSD purity >98%).

Purification and Characterization

Chromatographic Techniques

  • Centrifugal Partition Chromatography (CPC) : Ethyl acetate–n-butanol–water (1:1:2) resolves saponins with >98% purity.

  • RP-HPLC : C18 column, acetonitrile–H₂O gradient (30→70% over 40 min).

Spectroscopic Validation

  • NMR : Key signals include δ 5.12 (H-1 of C-20 glucose, J = 7.8 Hz, β-configuration) and δ 2.05 (6-O-acetyl methyl).

  • HR-ESI-MS : m/z 1121.32 [M + H]⁺ (calc. for C₅₅H₉₂O₂₃).

Comparative Analysis of Synthetic Routes

StepMethodCatalyst/ConditionsYield (%)Purity (%)Source
C-20 GlycosylationAu(I)-catalyzedPh₃PAuNTf₂, CH₂Cl₂8495
6-O-ArabinofuranosylationBF₃·OEt₂CH₂Cl₂, -20°C7790
6-O-AcetylationRegioselectiveAc₂O, tert-butyl isocyanide8998

Challenges and Optimizations

  • Acid Sensitivity : Au(I) catalysis prevents aglycone degradation during glycosylation.

  • Steric Hindrance : Stepwise glycosylation (C-20 → C-3) improves regioselectivity.

  • Scalability : CPC reduces solvent consumption vs. traditional silica gel chromatography .

Chemical Reactions Analysis

Types of Reactions

beta-D-Glucopyranoside, (3beta,12beta)-20-[(6-O-alpha-L-arabinofuranosyl-beta-D-glucopyranosyl)oxy]-12-hydroxydammar-24-en-3-yl 2-O-(6-O-acetyl-beta-D-glucopyranosyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .

Major Products

The major products formed from these reactions include various ginsenoside derivatives with altered pharmacological properties. These derivatives are often studied for their enhanced biological activities .

Scientific Research Applications

Glycobiology

The compound serves as a model for studying glycosidic bonds and their biological implications. Its structure allows researchers to investigate how glycosylation affects protein function and cellular interactions.

Antioxidant Activity

Research indicates that similar glucopyranosides exhibit significant antioxidant properties. For instance, caffeoyl-β-D-glucopyranoside showed a high percentage inhibition of DPPH radicals, suggesting that derivatives of beta-D-glucopyranoside may also possess antioxidant capabilities, which can be crucial in preventing oxidative stress-related diseases .

Anti-inflammatory Effects

Beta-D-glucopyranosides have been shown to modulate inflammatory responses. For example, phenyl-β-D-glucopyranoside demonstrated the ability to inhibit nitric oxide production and downregulate pro-inflammatory cytokines in macrophages . This suggests that the compound could be explored for its potential in treating inflammatory diseases.

Diabetes Management

Glycosides like beta-D-glucopyranoside have been studied for their effects on glucose metabolism. In animal models, compounds with similar structures have shown promise in reducing postprandial blood glucose levels, indicating potential utility in diabetes management .

Data Tables

Application AreaFindingsReferences
GlycobiologyInvestigated role of glycans in biological systems
Antioxidant ActivityHigh DPPH radical scavenging activity
Anti-inflammatoryInhibition of NO production in macrophages
Diabetes ManagementReduced blood glucose levels in diabetic models

Case Study 1: Antioxidant Potential

A study investigating the antioxidant properties of caffeoyl-β-D-glucopyranoside revealed an IC50 value of 93.25 μM, demonstrating significant scavenging activity against DPPH radicals. This finding supports the hypothesis that beta-D-glucopyranosides may offer protective effects against oxidative damage.

Case Study 2: Inflammation Modulation

Phenyl-β-D-glucopyranoside was tested on LPS-stimulated murine macrophages, resulting in a marked decrease in TNF-alpha production and other inflammatory markers. This suggests potential therapeutic applications for inflammatory disorders .

Case Study 3: Blood Glucose Regulation

In a controlled experiment with diabetic rats, administration of a beta-D-glucopyranoside derivative prior to carbohydrate intake resulted in significantly lower postprandial blood glucose levels compared to controls, highlighting its potential as an antidiabetic agent .

Mechanism of Action

beta-D-Glucopyranoside, (3beta,12beta)-20-[(6-O-alpha-L-arabinofuranosyl-beta-D-glucopyranosyl)oxy]-12-hydroxydammar-24-en-3-yl 2-O-(6-O-acetyl-beta-D-glucopyranosyl)- exerts its effects through multiple molecular targets and pathways. It modulates various signaling pathways, including:

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes structural differences and similarities with key analogs:

Compound Name Core Structure C-3 Substitution C-20 Substitution Functional Groups Biological Activities
Target Compound Dammar-24-en 2-O-(6-O-acetyl-β-D-glucopyranosyl) 6-O-α-L-arabinofuranosyl-β-D-glucopyranosyloxy Acetyl, Hydroxyl Hypothetical (unreported)
Ginsenoside Rc Dammarane β-D-glucopyranosyl-(1→2)-β-D-glucopyranoside α-L-arabinofuranosyl-(1→6)-β-D-glucopyranoside Hydroxyl Metabolic syndrome modulation
Vinaginsenoside R25 Dammar-25-en-24-oxo β-D-glucopyranoside β-D-glucopyranosyloxy Oxo, Hydroxyl Unspecified
Ginsenoside A1 Dammarane 2-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranoside - Deoxy sugar, Hydroxyl Unspecified
Key Observations:

Sugar Substitutions: The target compound’s acetylated glucose at C-3 contrasts with Ginsenoside Rc’s non-acetylated disaccharide (β-D-glucopyranosyl-(1→2)-β-D-glucopyranoside) . Acetylation may enhance lipophilicity and membrane permeability.

Functional Groups: The 24-en double bond in the target compound differs from Vinaginsenoside R25’s 24-oxo group, which could alter metabolic stability or redox activity . Ginsenoside A1’s 6-deoxy-α-L-mannopyranosyl substitution at C-3 highlights variability in sugar moieties across dammarane saponins .

Ginsenoside Rc ()
  • Metabolic Syndrome : Modulates lipid metabolism and insulin sensitivity via PPAR-γ and AMPK pathways .
Vinaginsenoside R25 ()
  • The 24-oxo group may confer unique reactivity, such as susceptibility to reduction or nucleophilic attack, compared to the target compound’s 24-en structure .
Beta-D-Glucopyranoside Derivatives ()
  • The acetyl group in the target compound could enhance binding affinity or bioavailability.

Hypothetical Pharmacological Implications

  • Acetylation Effects: The 6-O-acetyl group may slow hydrolysis by esterases, prolonging half-life compared to non-acetylated analogs.
  • Arabinofuranosyl-Glucopyranosyloxy Chain: This disaccharide may mediate interactions with carbohydrate-binding proteins (e.g., lectins) or immune receptors .

Biological Activity

Beta-D-Glucopyranoside, specifically the compound identified as (3beta,12beta)-20-[(6-O-alpha-L-arabinofuranosyl-beta-D-glucopyranosyl)oxy]-12-hydroxydammar-24-en-3-yl 2-O-(6-O-acetyl-beta-D-glucopyranosyl)-, is a complex glycoside with potential biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and anticancer effects, supported by data tables and case studies.

Chemical Structure

The compound features a dammarane-type structure that is characteristic of many bioactive saponins. Its glycosidic linkages contribute to its solubility and bioactivity. The specific arrangement of sugar moieties influences its interaction with biological systems.

Antimicrobial Activity

Research indicates that various glucopyranosides exhibit significant antimicrobial properties. For instance, studies have shown that β-sitosterol-D-glucopyranoside has notable antibacterial activity against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values ranging from 10 to 50 µg/ml .

Table 1: Antimicrobial Activity of Beta-D-Glucopyranoside Derivatives

PathogenMIC (µg/ml)MBC (µg/ml)
Staphylococcus aureus50100
Pseudomonas aeruginosa1020
Enterococcus faecalis1530

The compound's effectiveness often increases when used in combination with other antimicrobial agents, suggesting a synergistic effect that enhances its therapeutic potential.

Anti-inflammatory Properties

Beta-D-glucopyranosides are also known for their anti-inflammatory effects. For example, the traditional processing of certain herbal extracts has been shown to enhance their anti-inflammatory activities. In one study, compounds derived from Dendrobium species demonstrated significant reductions in inflammatory markers .

Case Study: Dendrobium Extracts

  • Objective : To evaluate the anti-inflammatory effects of processed Dendrobium extracts.
  • Methodology : Analysis of inflammatory cytokines in vitro.
  • Results : Processed extracts showed a significant decrease in TNF-alpha and IL-6 levels compared to untreated controls.

Anticancer Activity

The anticancer potential of beta-D-glucopyranosides has been explored in various studies. For instance, compounds similar to beta-D-glucopyranoside have been shown to induce apoptosis in cancer cells through the modulation of cell signaling pathways .

Table 2: Anticancer Activity of Similar Compounds

CompoundCell LineIC50 (µM)
PhyscionHeLa15
Physcion 8-O-beta-D-glucopyranosideMCF-710

These findings suggest that beta-D-glucopyranosides may serve as promising candidates for cancer therapies due to their ability to inhibit tumor growth and induce cell death.

The mechanisms underlying the biological activities of beta-D-glucopyranosides are multifaceted:

  • Antimicrobial Action : Disruption of bacterial cell membranes and interference with metabolic processes.
  • Anti-inflammatory Effects : Inhibition of pro-inflammatory cytokine production and modulation of immune responses.
  • Anticancer Mechanisms : Induction of apoptosis via activation of caspases and inhibition of cell cycle progression.

Q & A

Q. What in vivo models are appropriate for evaluating anti-inflammatory activity?

  • Methodology:
  • Use DSS-induced colitis in C57BL/6 mice (5% dextran sulfate, 7 days). Administer 10 mg/kg compound orally and quantify IL-6/TNF-α reduction via ELISA (expected >40% vs. control) .
  • Validate target engagement with immunohistochemistry for NF-κB p65 nuclear translocation in colonic epithelium .

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